[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol
Description
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Properties
IUPAC Name |
[4-(3,3-difluoroprop-1-ynyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,10,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNUZJXOJDIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol is a synthetic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The compound is characterized by the presence of a difluoropropynyl group attached to a phenolic structure, which may influence its interaction with biological targets. The IUPAC name is [4-(3,3-difluoroprop-1-ynyl)phenyl]methanol, and it is often utilized in research settings for its unique structural features.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Research indicates that phenolic compounds exhibit significant antibacterial effects against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | MIC: 62.5 µg/mL | |
| S. aureus | MIC: 78.12 µg/mL | |
| E. faecalis | MIC: 78.12 µg/mL |
The compound's structural features may enhance its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated the potential of certain phenolic compounds to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
These findings suggest that the compound may possess cytotoxic properties that could be leveraged in cancer treatment strategies.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted on methanolic extracts from plant sources highlighted the antibacterial activity against resistant strains of S. aureus. The study utilized compounds with structural similarities to this compound, confirming their effectiveness against methicillin-resistant strains (MRSA) through in vitro assays . -
Cytotoxicity Assessment :
Research assessing the cytotoxic effects of phenolic compounds on cancer cell lines revealed that compounds like this compound exhibited significant inhibition of cell growth in HeLa and A549 cells. This study utilized MTT assays to determine cell viability post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
